Evidence 1: Sigma-1 Receptor Affinity and Functional Selectivity Over PCP/NMDA Sites vs. Dextromethorphan and Dextrorphan
In a radioligand binding study on rat brain membranes directly comparing dimemorfan (DF), dextromethorphan (DM), and dextrorphan (DR), DF exhibited the highest sigma-1/sigma-2 selectivity and the weakest PCP site interaction. Sigma-1 Ki values were: DF = 151 nM, DM = 205 nM, DR = 144 nM. PCP (NMDA) site Ki values were: DF = 17 µM, DM = 7 µM, DR = 0.9 µM [1]. The calculated sigma-1/PCP selectivity ratio (Ki_PCP/Ki_sigma1) is approximately 113 for DF versus 34 for DM and 6 for DR. DF thus provides >3-fold greater selectivity over the PCP site than DM, and >18-fold greater than DR. Additionally, DF showed ~29-fold selectivity for sigma-1 (Ki = 151 nM) over sigma-2 (Ki = 4,421 nM) [2]. The anticonvulsant action of both DF and DM was counteracted by the selective sigma-1 antagonist BD 1047, confirming sigma-1-mediated pharmacology [3].
| Evidence Dimension | Receptor binding affinity and selectivity: sigma-1 vs PCP site (NMDA-linked) |
|---|---|
| Target Compound Data | Sigma-1 Ki = 151 nM; PCP site Ki = 17 µM; Sigma-2 Ki = 4,421 nM; Selectivity σ1/PCP ≈ 113-fold |
| Comparator Or Baseline | Dextromethorphan: Sigma-1 Ki = 205 nM; PCP site Ki = 7 µM; Selectivity σ1/PCP ≈ 34-fold. Dextrorphan: Sigma-1 Ki = 144 nM; PCP site Ki = 0.9 µM; Selectivity σ1/PCP ≈ 6-fold |
| Quantified Difference | DF PCP site Ki is 2.4-fold higher (weaker) than DM and 18.9-fold higher than DR. DF sigma-1/PCP selectivity is ~3.3-fold better than DM and ~18.8-fold better than DR |
| Conditions | Radioligand binding assays on rat brain membranes; [³H]-pentazocine (sigma-1), [³H]-DTG (sigma-2), [³H]-TCP (PCP site); Chou et al. 1999 |
Why This Matters
For any protocol where dissociative, psychotomimetic, or NMDA-mediated off-target effects must be excluded (e.g., neuroprotection studies, behavioral phenotyping, chronic cough therapy in vulnerable populations), dimemorfan's >3-fold superior sigma-1/PCP selectivity relative to its closest analog dextromethorphan provides a quantifiable safety margin.
- [1] Chou YC, Liao JF, Chang WY, Lin MF, Chen CF. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan. Brain Res. 1999;821(2):516-519. doi:10.1016/s0006-8993(99)01125-7 View Source
- [2] Wang HH, Chien JW, Chou YC, Liao JF, Chen CF. Anti-amnesic effect of dimemorfan in mice. Br J Pharmacol. 2003;138(5):941-949. doi:10.1038/sj.bjp.0705117 View Source
- [3] Shin EJ, Nah SY, Kim WK, Ko KH, Jhoo WK, Lim YK, Cha JY, Chen CF, Kim HC. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan. Br J Pharmacol. 2005;144(7):908-918. doi:10.1038/sj.bjp.0705998 View Source
